molecular formula C19H13N3O4S B14647440 Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- CAS No. 54884-24-1

Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro-

Cat. No.: B14647440
CAS No.: 54884-24-1
M. Wt: 379.4 g/mol
InChI Key: SQRBIQGNNHGSQX-UHFFFAOYSA-N
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Description

Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfenamide group, a diphenylmethylene moiety, and two nitro groups at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- typically involves multiple steps, starting with the preparation of the benzenesulfenamide core. This can be achieved through the reaction of benzenesulfonyl chloride with an amine, followed by the introduction of the diphenylmethylene group via a condensation reaction with benzaldehyde. The final step involves the nitration of the benzene ring to introduce the nitro groups at the 2 and 4 positions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups can also participate in redox reactions, influencing the compound’s biological activity. The diphenylmethylene moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the diphenylmethylene and nitro groups.

    N-(Diphenylmethylene)benzenesulfonamide: Lacks the nitro groups.

    2,4-Dinitrobenzenesulfonamide: Lacks the diphenylmethylene group

Uniqueness

Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diphenylmethylene and nitro groups enhances its potential as a versatile reagent and bioactive compound .

Properties

CAS No.

54884-24-1

Molecular Formula

C19H13N3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)sulfanyl-1,1-diphenylmethanimine

InChI

InChI=1S/C19H13N3O4S/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

SQRBIQGNNHGSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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